molecular formula C7H3BrCl2O B3045946 2-Bromo-4-chlorobenzoyl chloride CAS No. 116779-74-9

2-Bromo-4-chlorobenzoyl chloride

Cat. No.: B3045946
CAS No.: 116779-74-9
M. Wt: 253.9 g/mol
InChI Key: MZMZIXOCJASTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:

2-Bromo-4-chlorobenzoic acid+SOCl22-Bromo-4-chlorobenzoyl chloride+SO2+HCl\text{2-Bromo-4-chlorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Bromo-4-chlorobenzoic acid+SOCl2​→2-Bromo-4-chlorobenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the benzene ring can participate in further electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., HNO3/H2SO4) or halogenating agents (e.g., Br2/FeBr3) can be used under controlled conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-Bromo-4-chlorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the benzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoyl chloride: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzoyl chloride: Similar structure but lacks the bromine substituent.

    2-Bromo-4-chlorobenzoic acid: The carboxylic acid precursor to 2-bromo-4-chlorobenzoyl chloride.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can also affect the compound’s physical properties and its interactions with other molecules.

Properties

IUPAC Name

2-bromo-4-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZIXOCJASTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612225
Record name 2-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116779-74-9
Record name 2-Bromo-4-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chlorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chlorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-chlorobenzoyl chloride
Reactant of Route 4
2-Bromo-4-chlorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-chlorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chlorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.